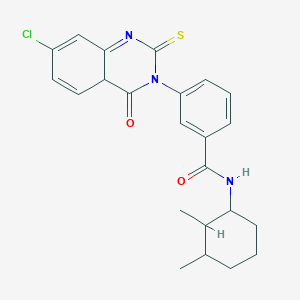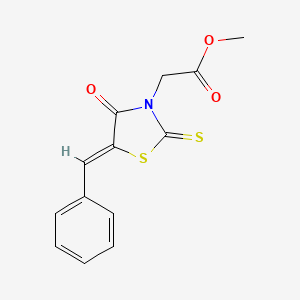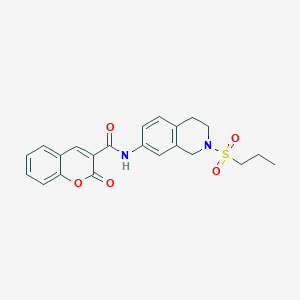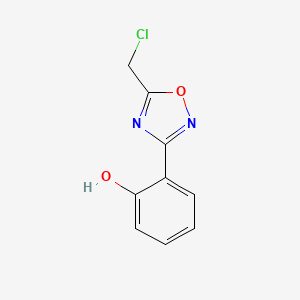
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Phenols can be synthesized through various methods. One common method is the cumene process, where benzene is alkylated with propylene to form cumene, which is then oxidized to form phenol and acetone .
Molecular Structure Analysis
The basic structure of a phenol molecule consists of a hydroxyl group (-OH) attached to a benzene ring . The presence of the hydroxyl group makes phenols more reactive than simple aromatic hydrocarbons .
Chemical Reactions Analysis
Phenols are known to undergo a variety of chemical reactions. They are very reactive towards electrophilic aromatic substitution due to the activating nature of the hydroxyl group . Phenols can also undergo oxidation reactions to form quinones .
Physical And Chemical Properties Analysis
Phenols are typically colorless liquids or solids that turn reddish-brown upon exposure to air due to oxidation . They have higher boiling points compared to similar-sized alcohols due to stronger intermolecular hydrogen bonding . Phenols are also known for their distinct, often sharp, smell .
科学的研究の応用
Antimicrobial Activity
Phenolic compounds, including 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, often possess antimicrobial properties. These compounds can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as natural alternatives to synthetic antimicrobial agents. Further studies are needed to understand the specific mechanisms by which this compound exerts its antimicrobial effects .
Antioxidant Properties
The phenolic structure of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol contributes to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative damage to cells and tissues. Investigating this compound’s ability to scavenge free radicals and protect against oxidative stress is essential for potential therapeutic applications .
Anti-Inflammatory Potential
Inflammation is associated with various diseases, including chronic conditions like arthritis and cardiovascular disorders. Phenolic compounds, due to their anti-inflammatory properties, have garnered interest as potential therapeutic agents. Research exploring the impact of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol on inflammatory pathways could provide valuable insights .
Synthetic Applications
Beyond its biological activities, 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol has relevance in synthetic chemistry. Researchers have utilized it as a building block for the synthesis of more complex molecules. For instance, it can serve as a precursor for the preparation of novel pharmaceutical compounds or functional materials .
Pharmaceutical Development
Given its diverse properties, this compound may find applications in drug development. Scientists explore its potential as a lead compound for designing new drugs targeting specific diseases. Rational modifications to its structure could enhance its pharmacological properties .
Material Science and Organic Electronics
Phenolic compounds have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The electron-rich nature of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol makes it an interesting candidate for these applications. Researchers study its compatibility with various substrates and its charge transport properties .
Al Mamari, H. H. (2021). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. In F. A. Badria (Ed.), Phenolic Compounds - Chemistry, Synthesis, Diversity, Non-Conventional Industrial, Pharmaceutical and Therapeutic Applications. DOI: 10.5772/intechopen.98958 Vagin, S. I., et al. (2010). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. DOI: 10.3390/molecules28062657
作用機序
Target of Action
Phenol, a component of the compound, is known to be active against a wide range of micro-organisms including some fungi and viruses . It has been used to disinfect skin and to relieve itching .
Mode of Action
In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
These include the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, and more .
Pharmacokinetics
It is known that 1° benzylic halides typically react via an sn2 pathway .
Result of Action
Phenol and its related compounds have been associated with various effects, including disinfection of skin, relief of itching, and analgesic or anesthetic effects .
Action Environment
It is known that chlorophenols, which include 2-chlorophenol, are toxic, colourless, weakly acidic organic compounds .
Safety and Hazards
将来の方向性
Research into phenolic compounds continues to be a vibrant field due to their wide range of biological activities and potential applications in industries such as pharmaceuticals and food. The development of efficient methods for their synthesis and modern, accurate methods for their detection and analysis will continue .
特性
IUPAC Name |
2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-9(12-14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQIETXHXBMYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


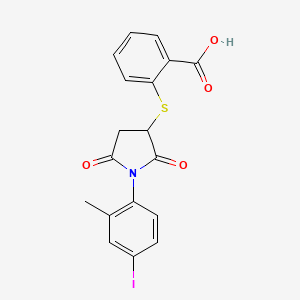

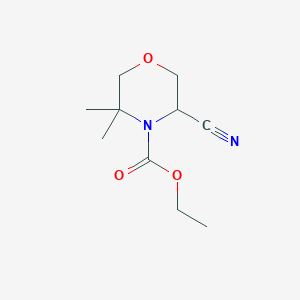

![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2799465.png)
![2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2799466.png)


